Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate
Overview
Description
Ethyl 5-hydroxy-3-oxobicyclo[331]nonane-2-carboxylate is a bicyclic compound with a unique structure that includes a hydroxyl group, a keto group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an ester-containing dienophile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-3-oxobicyclo[3.3.1]nonane-2-carboxylate.
Reduction: Formation of ethyl 5-hydroxy-3-hydroxybicyclo[3.3.1]nonane-2-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can further interact with biological pathways.
Comparison with Similar Compounds
Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate can be compared with other bicyclic compounds such as:
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar core structure but differ in functional groups, leading to variations in reactivity and applications.
Bicyclo[2.2.1]heptane derivatives: These compounds have a different ring size and exhibit distinct chemical properties and applications.
The uniqueness of ethyl 5-hydroxy-3-oxobicyclo[33
Properties
IUPAC Name |
ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-2-16-11(14)10-8-4-3-5-12(15,6-8)7-9(10)13/h8,10,15H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMUMIGUOGSXCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCCC(C2)(CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497730 | |
Record name | Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54839-02-0 | |
Record name | Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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